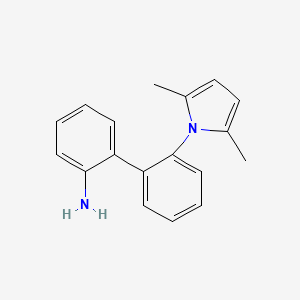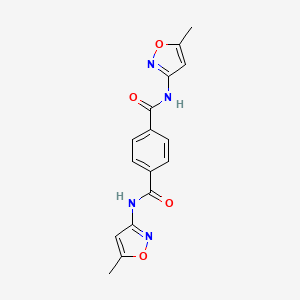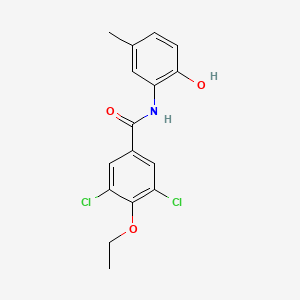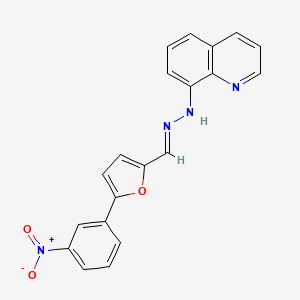![molecular formula C20H14ClN3O B5722132 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway plays a critical role in the immune response to viral and bacterial infections, as well as in the recognition and elimination of cancer cells. Activation of the STING pathway leads to the production of interferons and other cytokines, which in turn stimulate the immune system to attack the invading pathogens or cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and reduce inflammation. It has also been found to enhance the immune response by activating immune cells such as dendritic cells and natural killer cells. In addition, it has been shown to have anti-viral activity against a number of viruses, including hepatitis B and C, herpes simplex virus, and influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is its potent anti-tumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and metastasis, as well as for testing the efficacy of new cancer treatments. In addition, its anti-inflammatory and anti-viral properties make it a promising candidate for the treatment of various inflammatory and viral diseases. However, one of the limitations of this compound is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for the study of 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide. One area of research is the development of new derivatives with improved potency and selectivity. Another area of research is the investigation of the compound's mechanism of action and its interactions with the immune system. This could lead to the development of new immunotherapies for cancer and other diseases. Finally, the compound's potential for use in combination therapy with other drugs is an area of research that is currently being explored.
Métodos De Síntesis
The synthesis of 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves the reaction of 2-chloro-3-nitrobenzoic acid with 2-aminopyridine in the presence of a reducing agent, such as iron powder or tin chloride. The resulting intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of various inflammatory and viral diseases. In addition, it has been found to modulate the immune system and enhance the immune response, which could have implications for the development of immunotherapies.
Propiedades
IUPAC Name |
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-7-3-6-15(11-16)20(25)22-17-8-4-5-14(12-17)18-13-24-10-2-1-9-19(24)23-18/h1-13H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNATMAUVOHISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)
![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)

![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)


![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)